molecular formula C14H25NO3 B6605450 tert-butyl N-[2-(hydroxymethyl)spiro[3.4]octan-2-yl]carbamate CAS No. 2408975-11-9

tert-butyl N-[2-(hydroxymethyl)spiro[3.4]octan-2-yl]carbamate

Cat. No. B6605450
CAS RN: 2408975-11-9
M. Wt: 255.35 g/mol
InChI Key: PIKMRJZDNUWUMW-UHFFFAOYSA-N
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Description

Tert-butyl N-[2-(hydroxymethyl)spiro[3.4]octan-2-yl]carbamate (TBHSC) is a synthetic organic compound that has been used in a variety of scientific research applications. It is a versatile compound that has been shown to have a wide range of biochemical and physiological effects.

Mechanism of Action

Tert-butyl N-[2-(hydroxymethyl)spiro[3.4]octan-2-yl]carbamate is a reversible inhibitor of hCAII and hCAIX, and it works by binding to the active site of the enzymes and preventing them from catalyzing the reaction between carbon dioxide and water. This inhibition of the enzyme activity results in a decrease in the production of bicarbonate and an increase in the production of protons, which can lead to a wide range of biochemical and physiological effects.
Biochemical and Physiological Effects
The inhibition of hCAII and hCAIX by tert-butyl N-[2-(hydroxymethyl)spiro[3.4]octan-2-yl]carbamate has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to have an anti-inflammatory effect, as well as an effect on the regulation of pH homeostasis. Additionally, tert-butyl N-[2-(hydroxymethyl)spiro[3.4]octan-2-yl]carbamate has been shown to have an effect on the regulation of cell proliferation and apoptosis, as well as an effect on the regulation of the production of nitric oxide.

Advantages and Limitations for Lab Experiments

Tert-butyl N-[2-(hydroxymethyl)spiro[3.4]octan-2-yl]carbamate has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is stable in aqueous solutions. Additionally, it is a reversible inhibitor of hCAII and hCAIX, which allows for the study of the structure-activity relationships of hCAII and hCAIX inhibitors. However, there are also some limitations to using tert-butyl N-[2-(hydroxymethyl)spiro[3.4]octan-2-yl]carbamate in lab experiments. It is not very soluble in organic solvents, and it is not very selective for hCAII and hCAIX, which can lead to unwanted side effects.

Future Directions

There are a number of potential future directions for the use of tert-butyl N-[2-(hydroxymethyl)spiro[3.4]octan-2-yl]carbamate. One potential direction is to use tert-butyl N-[2-(hydroxymethyl)spiro[3.4]octan-2-yl]carbamate as a therapeutic agent for the treatment of diseases such as cancer, inflammation, and metabolic disorders. Additionally, tert-butyl N-[2-(hydroxymethyl)spiro[3.4]octan-2-yl]carbamate could be used to study the structure-activity relationships of other enzymes, such as carbonic anhydrases from other species. Finally, tert-butyl N-[2-(hydroxymethyl)spiro[3.4]octan-2-yl]carbamate could be used to develop novel inhibitors of hCAII and hCAIX with improved selectivity and potency.

Synthesis Methods

Tert-butyl N-[2-(hydroxymethyl)spiro[3.4]octan-2-yl]carbamate can be synthesized through a two-step process. The first step involves the reaction of tert-butyl carbamate with 2-(hydroxymethyl)spiro[3.4]octan-2-ol in an aqueous solution of sodium hydroxide. This reaction produces an intermediate product, 2-(hydroxymethyl)-N-tert-butylcarbamate, which is then hydrolyzed in the second step to yield tert-butyl N-[2-(hydroxymethyl)spiro[3.4]octan-2-yl]carbamate.

Scientific Research Applications

Tert-butyl N-[2-(hydroxymethyl)spiro[3.4]octan-2-yl]carbamate has been used in a variety of scientific research applications, including as an inhibitor of human carbonic anhydrase II (hCAII) and as an inhibitor of human carbonic anhydrase IX (hCAIX). It has also been used as a model compound for studying the structure-activity relationships of hCAII and hCAIX inhibitors.

properties

IUPAC Name

tert-butyl N-[2-(hydroxymethyl)spiro[3.4]octan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3/c1-12(2,3)18-11(17)15-14(10-16)8-13(9-14)6-4-5-7-13/h16H,4-10H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIKMRJZDNUWUMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC2(C1)CCCC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[2-(hydroxymethyl)spiro[3.4]octan-2-yl]carbamate

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